molecular formula C20H14ClF3N4O2S B3010865 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 537668-47-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Cat. No. B3010865
CAS RN: 537668-47-6
M. Wt: 466.86
InChI Key: VQUIGFBFCICNFU-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Characterization

A study by Jenepha Mary, Pradhan, and James (2022) utilized vibrational spectroscopy to characterize an antiviral active molecule closely related to the queried compound. The study employed Raman and Fourier transform infrared spectroscopy alongside ab initio calculations to understand the vibrational signatures. This research highlights the compound's geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers, offering insights into its stability and intermolecular interactions (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

Subasri et al. (2016) analyzed the crystal structures of closely related acetamides, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This study emphasizes the importance of intramolecular N—H⋯N hydrogen bonds in stabilizing the molecule's conformation (Subasri et al., 2016).

Antimicrobial Activity

Baviskar, Khadabadi, and Deore (2013) synthesized a new series of thiazolidin-4-one derivatives, including a compound structurally similar to the queried chemical, to evaluate their antimicrobial activities. This research determined structure–activity relationships and provided insights into the potential use of these compounds as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Synthesis and Structural Elucidation

Another study focused on the synthesis and structural elucidation of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, showcasing the compound's versatility in antimicrobial screening. This work contributes to understanding the synthesis pathways and potential biological activities of compounds with structural similarities to the queried chemical (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O2S/c1-28-18(30)17-16(11-4-2-3-5-13(11)26-17)27-19(28)31-9-15(29)25-14-8-10(20(22,23)24)6-7-12(14)21/h2-8,26H,9H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUIGFBFCICNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

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